Ethyl pyridazine-3-carboxylate
Overview
Description
Ethyl pyridazine-3-carboxylate is a chemical compound that has been studied for its potential in various chemical syntheses and applications due to its unique structure and reactivity. It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds, which are a core part of many pharmacological agents, agrochemicals, and materials.
Synthesis Analysis
The synthesis of Ethyl pyridazine-3-carboxylate involves several key strategies, including condensation reactions and regioselective synthesis techniques. For instance, a novel scaffold for this compound has been developed through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, leading to the synthesis of various pyridazine derivatives (Zanatta et al., 2020). Another method involves the reaction of substituted 3-amino-pyridazines with ethyl 2-chloroacetoacetate in anhydrous ethanol (Abignente et al., 1992).
Molecular Structure Analysis
Detailed structural analyses, including X-ray diffraction and NMR techniques, have been utilized to elucidate the molecular structure of Ethyl pyridazine-3-carboxylate derivatives. For example, the structure of ethyl 4,5-dihydro-1-heteroaryl-5-hydroxy-1H-pyrazole-5-carboxylates, as stable intermediates in the pyrazole ring formation, has been determined using NMR and X-ray diffraction (Hanzlowsky et al., 2003).
Chemical Reactions and Properties
Ethyl pyridazine-3-carboxylate undergoes various chemical reactions, offering a pathway to synthesize a wide range of heterocyclic compounds. For instance, its reactivity has been explored towards the synthesis of pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004).
Scientific Research Applications
1. Application in Medicinal Chemistry and Optoelectronics
- Summary of Application: Pyridazine derivatives, including Ethyl pyridazine-3-carboxylate, have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
- Methods of Application: The application of these compounds is focused on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series .
- Results or Outcomes: These compounds have shown potential applications in optoelectronics, particularly as fluorescent materials and sensors, and in medicinal chemistry, particularly as antimicrobials and anticancer agents .
2. Application in Antimicrobial Activity
- Summary of Application: Some novel pyrimido [4′,5′:4,5]thieno [2,3-c]pyridazine derivatives, which are related to Ethyl pyridazine-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The antimicrobial activity of these compounds was evaluated against representative Gram-positive bacteria, Gram-negative bacteria, and fungi using the agar plate diffusion technique .
- Results or Outcomes: The results showed that some derivatives have promising inhibitory activity against Gram-positive bacteria, and some have potent inhibition against fungi .
3. Application in Pharmaceutical and Chemical Industries
- Summary of Application: The synthesis and characterization results of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a compound related to Ethyl pyridazine-3-carboxylate, show that the compound has extensive research value and application potential in the pharmaceutical and chemical industries .
- Methods of Application: The methods of application or experimental procedures were not specified in the source .
- Results or Outcomes: The outcomes of the application were not specified in the source .
Safety And Hazards
Future Directions
The future directions for research on Ethyl pyridazine-3-carboxylate and related compounds could involve exploring new derivatives of imidazo[1,2-b]pyridazine due to their diverse structural significance and biological activities . Additionally, the development of green chemistry practices for the synthesis of these compounds could be another area of focus .
properties
IUPAC Name |
ethyl pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVOBWNRQYTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560467 | |
Record name | Ethyl pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyridazine-3-carboxylate | |
CAS RN |
1126-10-9 | |
Record name | Ethyl pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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